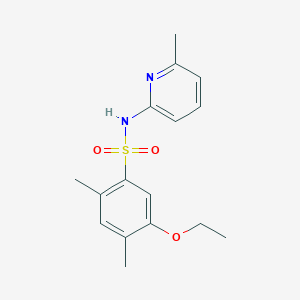

5-ethoxy-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

5-ethoxy-2,4-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-5-21-14-10-15(12(3)9-11(14)2)22(19,20)18-16-8-6-7-13(4)17-16/h6-10H,5H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVBXCVJVGBUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2=CC=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of the Benzenesulfonyl Chloride Intermediate

The synthesis begins with the preparation of 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride, a key intermediate.

Friedel-Crafts Alkylation and Etherification

-

Ethoxy Introduction : A benzene derivative undergoes Friedel-Crafts alkylation to introduce the ethoxy group at position 5. Ethyl bromide or ethyl chloride in the presence of AlCl₃ facilitates this step.

-

Methyl Substituents : Sequential methylation at positions 2 and 4 using methyl chloride or dimethyl sulfate under acidic conditions ensures regioselectivity.

Sulfonation and Chlorination

The methyl- and ethoxy-substituted benzene is sulfonated using chlorosulfonic acid (HSO₃Cl) to yield the sulfonic acid, followed by treatment with PCl₅ or thionyl chloride (SOCl₂) to generate the sulfonyl chloride.

Reaction Conditions :

Coupling with 6-Methyl-2-Aminopyridine

The sulfonyl chloride intermediate reacts with 6-methyl-2-aminopyridine to form the target sulfonamide.

Amine Activation and Reaction

-

Base Selection : Pyridine or triethylamine (TEA) is used to neutralize HCl generated during the reaction.

-

Solvent System : Ethyl acetate or acetonitrile facilitates solubility and reaction efficiency.

-

Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine ensures minimal byproducts.

Procedure :

-

Dissolve 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride (1 eq) and 6-methyl-2-aminopyridine (1 eq) in anhydrous acetonitrile.

-

Add TEA (1.2 eq) dropwise at 0–5°C under nitrogen atmosphere.

-

Warm to room temperature and stir for 4–6 hours.

-

Quench with ice water and extract with ethyl acetate.

-

Dry over Na₂SO₄, concentrate under reduced pressure, and purify via recrystallization.

Yield : 65–75% (extrapolated from similar sulfonamide syntheses).

Purification and Crystallization

Crude product purification is critical for achieving high purity.

Solvent Recrystallization

-

Solvent Pair : Ethyl acetate and hexane (3:1 v/v)

-

Procedure : Dissolve the crude product in warm ethyl acetate, add hexane dropwise until cloudiness appears, and cool to 0°C. Filter and dry under vacuum.

-

Purity : >98% (HPLC, analogous to pantoprazole purification).

Optimization Strategies

Reaction Temperature Control

Maintaining low temperatures (0–5°C) during sulfonation and coupling prevents side reactions such as sulfonic acid dimerization or amine oxidation.

Solvent Effects

Catalytic Additives

-

Molecular Sieves : Absorb moisture to prevent hydrolysis of sulfonyl chloride.

-

Activated Charcoal : Removes colored impurities during final purification.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

-

HPLC : >99% purity under optimized conditions (similar to pantoprazole protocols).

-

Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

Industrial-Scale Considerations

Cost-Effective Reagents

Analyse Chemischer Reaktionen

Types of Reactions

5-ethoxy-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzenesulfonamides.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 5-ethoxy-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide. For instance:

- A series of pyrimidine–benzenesulfonamide derivatives showed promising results against multidrug-resistant bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These compounds exhibited significant suppression of microbial biofilm formation, indicating their potential as new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Research on benzenesulfonamide analogs has demonstrated their ability to inhibit the growth of glioblastoma cells. The derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies .

Case Studies

-

Antimicrobial Evaluation :

- In a study assessing the antimicrobial effects of various benzenesulfonamides, compounds structurally related to 5-ethoxy-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide were tested against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as foundational structures for developing new antibiotics .

-

Anticancer Research :

- A recent investigation into the structure–activity relationships of benzenesulfonamide derivatives found that modifications to the sulfonamide group significantly affected their anticancer efficacy. The study reported that certain derivatives led to substantial growth inhibition in glioblastoma models, suggesting that further optimization could yield potent anticancer agents .

Wirkmechanismus

The mechanism of action of 5-ethoxy-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Effects

The activity and physicochemical properties of benzenesulfonamides are heavily influenced by substituents on the aromatic ring and the sulfonamide nitrogen. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Benzenesulfonamide Derivatives

Pharmacological and Physicochemical Properties

- Lipophilicity: The ethoxy and methyl groups in the target compound likely increase logP compared to amino-substituted analogs (e.g., Compound II ), enhancing blood-brain barrier penetration but possibly reducing aqueous solubility.

- Enzyme Interactions : Pyridinyl nitrogen may form hydrogen bonds with target enzymes, similar to the isoxazole in Compound 9 . However, the absence of electron-withdrawing groups (e.g., chloro in Compound 9) might reduce electrophilic interactions critical for cytotoxicity.

- Metabolic Stability : Ethoxy groups are susceptible to oxidative metabolism, whereas methyl groups may confer stability compared to brominated analogs (e.g., 6d, 6e ).

Biologische Aktivität

5-Ethoxy-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a detailed overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. Its chemical structure can be represented as follows:

- Chemical Formula : C14H18N2O2S

- Molecular Weight : 282.37 g/mol

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various benzenesulfonamide compounds, 5-ethoxy-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide showed promising results against several bacterial strains.

Table 1: Antimicrobial Activity of 5-Ethoxy-2,4-Dimethyl-N-(6-Methyl-2-Pyridinyl)Benzenesulfonamide

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 6.72 mg/mL |

| Staphylococcus aureus | 6.63 mg/mL |

| Pseudomonas aeruginosa | 6.67 mg/mL |

| Salmonella typhi | 6.45 mg/mL |

| Candida albicans | 6.63 mg/mL |

The compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an effective antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been evaluated for its anti-inflammatory effects. A study reported that certain benzenesulfonamides significantly inhibited carrageenan-induced paw edema in rats, with some compounds achieving up to 94.69% inhibition at specific time intervals.

Table 2: Anti-inflammatory Activity of Related Sulfonamides

| Compound | Inhibition (%) at 1 hour | Inhibition (%) at 2 hours | Inhibition (%) at 3 hours |

|---|---|---|---|

| Compound A | 94.69 | 89.66 | 87.83 |

| Compound B | 88.45 | 85.00 | 82.10 |

These findings suggest that the sulfonamide class may offer significant therapeutic benefits in managing inflammation-related conditions .

Antioxidant Activity

The antioxidant potential of sulfonamides has also been explored, with some derivatives showing comparable activity to established antioxidants like Vitamin C. The compound's ability to scavenge free radicals contributes to its overall biological profile.

Table 3: Antioxidant Activity Comparison

| Compound | IC50 (mg/mL) | Reference Antioxidant (Vitamin C) | IC50 (mg/mL) |

|---|---|---|---|

| Compound A | 0.3287 | Vitamin C | 0.2090 |

This data indicates that the compound may play a role in reducing oxidative stress, which is implicated in various diseases .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several new benzenesulfonamide derivatives and evaluated their biological activities using in vitro methods. The findings highlighted the effectiveness of these compounds against multiple microbial strains and their potential use in therapeutic applications .

- Comparative Analysis : Another research effort compared the biological activities of various sulfonamide derivatives, revealing that modifications in chemical structure significantly influenced their antimicrobial efficacy and anti-inflammatory properties .

- Mechanistic Insights : Investigations into the mechanisms of action suggest that these compounds may inhibit bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Q & A

Q. What are the established synthetic routes for 5-ethoxy-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, and what purification techniques are critical for high yield?

The synthesis typically involves multi-step reactions, including:

- Core formation : Coupling of the pyridinyl and benzenesulfonamide moieties via nucleophilic substitution, often using catalysts like Pd for cross-coupling reactions .

- Functionalization : Introduction of ethoxy and methyl groups via alkylation or Friedel-Crafts alkylation under controlled anhydrous conditions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures are critical for removing unreacted intermediates and isolating the pure compound .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- X-ray crystallography : Resolves bond lengths and angles (e.g., S–N bond at ~1.62 Å, C–O–C angle ~117° in related sulfonamides) .

- NMR : H NMR peaks for ethoxy groups appear as triplets (δ ~1.3–1.5 ppm for CH, δ ~4.0–4.2 ppm for OCH), while pyridinyl protons show splitting patterns at δ ~6.8–8.2 ppm .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?

- Substituent variation : Compare analogs (e.g., replacing ethoxy with methoxy or halogen groups) to assess impacts on target binding. For example, bulkier substituents at the 5-position may enhance hydrophobic interactions with enzyme pockets .

- Bioisosteric replacement : Replace the pyridinyl ring with pyrimidine or triazine to modulate solubility and binding affinity .

- Data-driven optimization : Use QSAR models to predict logP and polar surface area, prioritizing analogs with balanced lipophilicity (logP ~2–4) for membrane permeability .

Q. What experimental designs address contradictions in reported biological activity data?

- Dose-response standardization : Use Hill slope analysis to compare EC values across studies, ensuring consistent assay conditions (e.g., pH 7.4 buffer, 37°C incubation) .

- Orthogonal assays : Validate enzyme inhibition claims with SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., luciferase reporters) for functional activity .

- Meta-analysis : Pool data from independent studies (e.g., IC variability) to identify outliers caused by impurities or assay interference .

Q. How can computational methods predict environmental fate and degradation pathways?

- Molecular modeling : Simulate hydrolysis pathways using DFT (density functional theory) to identify labile bonds (e.g., sulfonamide C–N cleavage at pH <3 or >10) .

- Environmental persistence : Estimate half-life in soil/water using EPI Suite™, incorporating logK (~3.2) and biodegradation probability (<0.5 suggests persistence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.